molecular formula C22H25NO5 B556951 Fmoc-Ser-OtBu CAS No. 110797-35-8

Fmoc-Ser-OtBu

Cat. No. B556951
M. Wt: 383.4 g/mol
InChI Key: ZYOWIDHANLLHNO-IBGZPJMESA-N
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Description

Fmoc-Ser-OtBu, also known as Nalpha-Fmoc-L-serine tert-Butyl Ester, is a serine derivative . It is an N-terminal protected reagent used in peptide synthesis . The molecular formula of Fmoc-Ser-OtBu is C22H25NO5 .


Synthesis Analysis

Fmoc-Ser-OtBu is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular weight of Fmoc-Ser-OtBu is 383.4 g/mol . The IUPAC name is tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

Fmoc-Ser-OtBu is used in various chemical reactions. For instance, it has been used in the total synthesis of the antibiotic daptomycin through cyclization via a chemoselective serine ligation .


Physical And Chemical Properties Analysis

Fmoc-Ser-OtBu is a solid compound . It has good solubility in DMSO, with a solubility of 150 mg/mL .

Scientific Research Applications

  • Vitamin B6-Conjugated Peptides Synthesis : Fmoc-Ser-OtBu is used in standard Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides and vitamin B6-peptide-oligonucleotide conjugates, demonstrating compatibility with various protected amino acids (Zhu & Stein, 1994).

  • Development of New Protecting Group for Phosphonamide Formation : Research showed the use of Fmoc-Ser-OtBu in the formation of phosphonamide without the problems associated with oxazaphospholine formation, common in Fmoc chemistry (Ishibashi, Miyata, & Kitamura, 2010).

  • Reduction of β-Elimination Byproducts in Peptide Synthesis : It was found that Fmoc-Ser-OtBu, when used in peptide synthesis, could lead to β-elimination byproducts, and research has been conducted to identify and suppress these byproducts (Attard, O’Brien-Simpson, & Reynolds, 2009).

  • Enhancement of Solubility for Glycan Chain Extension : Fmoc-Ser-OtBu was used in a study to enhance the solubility of a protected amino acid glycan, enabling enzymatic glycosylation without organic cosolvents (Dudziak et al., 2000).

  • Self-Assembled Structures of Protected Amino Acids : Research involving Fmoc-Ser-OtBu highlighted its role in forming self-assembled structures, which have potential applications in material chemistry and biomedical fields (Gour et al., 2021).

Safety And Hazards

When handling Fmoc-Ser-OtBu, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The Fmoc/tBu solid-phase synthesis method, which is used for the synthesis of Fmoc-Ser-OtBu, is the method of choice for the synthesis of molecules in both research and industrial settings . This suggests that Fmoc-Ser-OtBu will continue to play a significant role in peptide synthesis in the future.

properties

IUPAC Name

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIDHANLLHNO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451502
Record name Fmoc-Ser-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser-OtBu

CAS RN

110797-35-8
Record name Fmoc-Ser-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercial N-Fmoc-L-serine (1.5 g, 4.58 mmol) in EtOAc (40 ml), a solution of t-butyl 2,2,2-trichloroacetimidate (4.00 g, 18.32 mmol) in cyclohexane (18 ml) was added dropwise. After stirring at room temperature for 24 hrs, the solution was evaporated and the residue was purified by flash chromatography (n-Hexane/EtOAc 70:3), yielding the title compound (1.20 g, 68%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
G Gellerman, A Elgavi, Y Salitra… - The Journal of Peptide …, 2001 - Wiley Online Library
Protected N α ‐(aminoallyloxycarbonyl) and N α ‐(carboxyallyl) derivatives of all natural amino acids (except proline), and their chiral inverters, were synthesized using facile and …
Number of citations: 45 onlinelibrary.wiley.com
SS Kulkarni, EE Watson, B Premdjee… - Nature …, 2019 - nature.com
Chemoselective peptide ligation methods have provided synthetic access to numerous proteins, including those bearing native post-translational modifications and unnatural labels. …
Number of citations: 59 www.nature.com
NJ Osborn, JA Robinson - Tetrahedron, 1993 - Elsevier
A linker has been developed for use in solid-phase peptide synthesis which allows a protected peptide to be cleaved from the resin under neutral conditions (nBu 3 P, DMF, imidazole …
Number of citations: 16 www.sciencedirect.com
A Galashov, E Kazakova, C Stieger, C Hackenberger… - 2023 - chemrxiv.org
The study of mucin function requires access to highly O-glycosylated peptides with multiple tandem repeats. Solid-phase synthesis would be a suitable method, however, the central …
Number of citations: 0 chemrxiv.org
P Wang, LP Miranda - International Journal of Peptide Research and …, 2005 - Springer
A side-chain anchoring approach for preparation of peptide thioesters by Fmoc SPPS is reported. This strategy involves the side-chain anchoring of trifunctional amino acids, such as …
Number of citations: 31 link.springer.com
P Virta, M Leppänen, H Lönnberg - The Journal of organic …, 2004 - ACS Publications
Straightforward synthesis for two pentaerythrityltetramine precursors, 2,2-bis(azidomethyl)propane-1,3-diamine (1) and 2-[N-(allyloxycarbonyl)aminomethyl]-2-azidomethylpropane-1,3-…
Number of citations: 26 pubs.acs.org
R Tiwari, A Brown, S Narramaneni, G Sun, K Parang - Biochimie, 2010 - Elsevier
Src kinase activity is regulated by the interaction of SH3 domain with protein sequences that are rich in proline residues. Identification of more potent SH3 domain binding ligands that …
Number of citations: 15 www.sciencedirect.com
M Berthet, F Davanier, G Dujardin… - … A European Journal, 2015 - Wiley Online Library
The scope of MgI 2 as a valuable tool for quantitative and mild chemoselective cleavage of protecting groups is described here. This novel synthetic approach expands the use of …
R Capparelli, A Romanelli, M Iannaccone… - PLoS …, 2009 - journals.plos.org
Temporins are antimicrobial peptides secreted by the granular glands of the European red frog (Rana temporaria). They are 10–14 amino acid long polypeptides active prevalently …
Number of citations: 54 journals.plos.org
J Lee, S Bae, S Lee, H Choi, YH Kim, SJ Kim… - Bioorganic & medicinal …, 2010 - Elsevier
Prodrugs have proven to be very useful in enhancing aqueous solubility of sparingly water-soluble drugs, thereby increasing in vivo efficacy without a need of special excipients. In vitro …
Number of citations: 34 www.sciencedirect.com

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